2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate
Overview
Description
2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate is a fluorinated ester compound known for its unique chemical properties. It is used in various scientific and industrial applications due to its stability and reactivity. The compound’s structure includes a pentafluoropropyl group and a fluoroprop-2-enoate group, making it highly resistant to chemical degradation and suitable for specialized applications.
Scientific Research Applications
2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate is used in various scientific research applications, including:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate typically involves the esterification of 2,2,3,3,3-pentafluoropropanol with 2-fluoroprop-2-enoic acid. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or ethers.
Mechanism of Action
The mechanism of action of 2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, the compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,3-Pentafluoropropyl methacrylate: Similar in structure but contains a methacrylate group instead of a fluoroprop-2-enoate group.
2,2,3,3,3-Pentafluoropropionic acid: Contains a carboxylic acid group instead of an ester group.
Poly(2,2,3,3,3-pentafluoropropyl acrylate): A polymeric form used in various industrial applications.
Uniqueness
2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate is unique due to its combination of a pentafluoropropyl group and a fluoroprop-2-enoate group, which imparts both high chemical stability and reactivity. This makes it particularly useful in applications requiring durable and reactive materials.
Properties
IUPAC Name |
2,2,3,3,3-pentafluoropropyl 2-fluoroprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F6O2/c1-3(7)4(13)14-2-5(8,9)6(10,11)12/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEWOWNPLYLJOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)OCC(C(F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382135 | |
Record name | 2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96250-35-0 | |
Record name | 2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 96250-35-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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